Rhinacanthone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhinacanthone is a natural product found in Rhinacanthus and Rhinacanthus nasutus with data available.

科学研究应用

Anticancer Properties

Rhinacanthone has been primarily studied for its anticancer effects. Research indicates that it induces apoptosis in various cancer cell lines, notably human cervical carcinoma (HeLa) cells. Key findings include:

- Mechanism of Action : this compound inhibits cell proliferation in a dose-dependent manner, with an IC(50) ranging from 1.2 to 5.5 µM over 2-24 hours. It triggers apoptosis through a mitochondrial-dependent pathway, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

- Specificity : Studies have shown that this compound exhibits tumor-specific cytotoxicity, effectively targeting cancer cells while sparing normal cells .

Antimicrobial Activity

This compound and extracts from Rhinacanthus nasutus demonstrate significant antimicrobial properties:

- Bacterial Inhibition : The leaf extract has shown efficacy against various bacteria such as Staphylococcus aureus and Streptococcus mutans. The rhinacanthin-rich extract exhibits strong antimicrobial activity, contributing to its traditional use in treating skin infections .

- Fungal Activity : The compound has been reported to possess fungicidal properties, acting on fungal cell walls and leading to cell death .

Neuroprotective Effects

Recent studies suggest that this compound may provide neuroprotective benefits:

- Oxidative Stress Reduction : Research indicates that this compound can ameliorate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties : It has been shown to reduce neuroinflammation and protect against glutamate-induced cell death in vitro .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound has potential applications in other areas:

- Diabetes Management : Extracts containing this compound have been noted to normalize blood glucose levels and improve pancreatic function in diabetic animal models .

- Hepatoprotective Effects : Studies indicate that it may protect against liver damage induced by toxins like aflatoxin B1 .

Data Summary Table

The following table summarizes the reported activities and effects of this compound:

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

- In a study involving HeLa cells, this compound demonstrated superior efficacy compared to other compounds like beta-lapachone, suggesting its potential as a promising agent for cervical cancer treatment .

- Research on the extract's antibacterial properties revealed significant inhibition zones against pathogenic bacteria, supporting its traditional use in herbal medicine for skin infections .

化学反应分析

Structural Basis for Reactivity

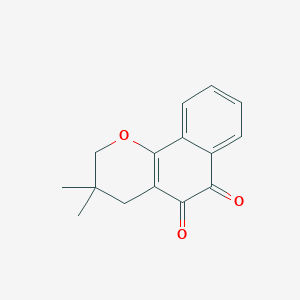

Rhinacanthone features a naphthoquinone core with substituted side chains (e.g., ester groups in Rhinacanthin-C, -D, and -N) (Fig. 1) . Its reactivity arises from:

- Quinone moiety : Facilitates redox cycling and electron transfer.

- Electrophilic aromatic sites : Enables interactions with nucleophilic residues in biomolecules.

- Ester groups : Susceptible to hydrolysis under acidic or enzymatic conditions .

Fig. 1 : Chemical structures of Rhinacanthin-C (a), -D (b), and -N (c) .

Redox Reactions and Antioxidant Activity

This compound scavenges superoxide radicals (O₂⁻) via a single-step, irreversible electrochemical mechanism (EᵣCᵢ) . Comparative studies reveal its potency:

| Compound | Superoxide Scavenging IC₅₀ (μg/mL) | ΔG (kJ/mol) |

|---|---|---|

| Rhinacanthin-C | 9.6 | -4.69 |

| RRE* | 8.0 | -4.70 |

| Rhinacanthin-D | 91.4 | -3.82 |

| Rhinacanthin-N | 45.1 | -4.10 |

*RRE: Rhinacanthins-rich extract (70% total rhinacanthins) .

The naphthoquinone core donates electrons to stabilize free radicals, while side-chain modifications (e.g., ester groups) modulate activity .

Apoptosis Induction via Mitochondrial Pathways

In HeLa cells, this compound (IC₅₀ = 1.2–5.5 μM) triggers apoptosis through:

- Bax/Bcl-2 modulation : 3-fold increase in pro-apoptotic Bax; 50% reduction in anti-apoptotic Bcl-2 .

- Caspase activation : Caspase-9 and -3 cleavage by 60% and 75%, respectively .

- Caspase-independent pathways : 2.5-fold upregulation of apoptosis-inducing factor (AIF) nuclear translocation .

These effects are mediated via mitochondrial membrane depolarization, releasing cytochrome c and activating downstream effectors .

Antiglycation Mechanisms

Rhinacanthin-C inhibits advanced glycation end products (AGEs) by:

- Chelating metal ions : Disrupts redox-active metal catalysis in glycation.

- Trapping reactive carbonyl species : Reduces fructose-mediated human serum albumin glycation by 40% at 50 μg/mL .

In silico modeling predicts strong binding affinity (-8.2 kcal/mol) between rhinacanthin-C and AGE precursors .

Inclusion Complexation

Rhinacanthins form ternary complexes with β-cyclodextrin and PVP K30 (1:1 ratio), enhancing solubility and stability. Key interactions include:

- Hydrogen bonding : Between hydroxyl groups of β-cyclodextrin and ester moieties.

- Hydrophobic effects : Naphthoquinone core encapsulation in cyclodextrin cavities .

Hydrolysis Kinetics

Ester groups in Rhinacanthin-C undergo pH-dependent hydrolysis (t₁/₂ = 12 h at pH 1.2 vs. 48 h at pH 6.8) .

Synthetic and Analytical Considerations

属性

CAS 编号 |

171522-36-4 |

|---|---|

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |

InChI |

InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |

InChI 键 |

GAQRLJKQPBBUSK-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |

规范 SMILES |

CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |

Key on ui other cas no. |

171522-36-4 |

同义词 |

3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。